molecular formula C17H17F3N4O3 B2371172 5,6-dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2034400-30-9

5,6-dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2371172
CAS No.: 2034400-30-9
M. Wt: 382.343
InChI Key: OGUJYJJQVAOWJY-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
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Biological Activity

5,6-Dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on recent research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23F3N4O3
  • Molecular Weight : 424.4 g/mol
  • CAS Number : 2380010-99-9

Research indicates that compounds containing pyrimidine and pyridine derivatives often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structural components of 5,6-dimethyl-pyrimidine derivatives allow for interaction with various biological targets:

  • Antimicrobial Activity :
    • Pyrimidine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL for certain derivatives .
    • The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, making it a promising candidate for further development in antimicrobial therapies.
  • Antiviral Activity :
    • Compounds similar to this pyrimidine derivative have demonstrated significant antiviral activity against HIV strains, with effective concentrations (EC50) in the low nanomolar range (e.g., 3.43–11.8 nM) .
    • The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral propagation.
  • Anticancer Activity :
    • Certain pyrimidine analogs have been reported to inhibit key signaling pathways in cancer cells, such as the EGFR pathway, leading to reduced cell proliferation and induced apoptosis .
    • For instance, some derivatives showed the ability to arrest the cell cycle at the G2/M phase, indicating potential as chemotherapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEffective ConcentrationReferences
AntimicrobialStaphylococcus aureusMIC = 0.25–1 μg/mL
AntiviralHIV strainsEC50 = 3.43–11.8 nM
AnticancerVarious cancer cell linesIC50 = varies

Toxicological Profile

Preliminary studies have assessed the safety profile of related compounds in vivo. For example, no acute toxicity was observed in mice at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further testing .

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-10-11(2)21-9-24(16(10)26)8-15(25)23-6-12(7-23)27-14-5-3-4-13(22-14)17(18,19)20/h3-5,9,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUJYJJQVAOWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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